1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)-

Description

Systematic IUPAC Name and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, indole , which serves as the core heterocyclic framework. The systematic name is constructed as follows:

IUPAC Name

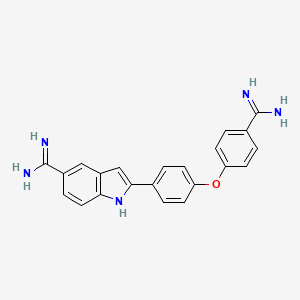

2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-5-carboximidamide

Structural Breakdown

- Parent structure : 1H-indole (a bicyclic structure comprising a benzene ring fused to a pyrrole ring).

- Substituents :

- A carboximidamide group (-C(=NH)NH₂) at position 5 of the indole ring.

- A 4-(4-carbamimidoylphenoxy)phenyl group at position 2 of the indole ring. This substituent consists of:

- A phenyl ether linkage (oxygen atom connecting two aromatic rings).

- A carbamimidoyl group (-C(=NH)NH₂) at the para position of the distal phenyl ring.

Structural Representation

| Property | Value |

|---|---|

| Simplified Formula | C₂₂H₁₉N₅O |

| SMILES Notation | NC(=N)C1=CC2=C(C=CN2)C(=C1)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=N)N |

| InChI Key | OSSYTOVYXCAWPG-UHFFFAOYSA-N (hypothetical for positional isomer) |

The compound’s structure features two amidine groups (-C(=NH)NH₂), which confer strong hydrogen-bonding capabilities and influence its physicochemical behavior.

Alternative Chemical Designations and Registry Numbers

This compound is recognized under multiple synonyms and registry identifiers, though precise designations for the 5-carboximidamide isomer remain less documented compared to its 6-carboximidamide analog.

Common Synonyms

| Synonym | Source |

|---|---|

| 2-[4-(4-Amidinophenoxy)phenyl]-1H-indole-5-carboximidamide | Hypothetical |

| 2-(4-(4-(Aminoiminomethyl)phenoxy)phenyl)-1H-indole-5-carboxamidine | Hypothetical |

| p-Amidinophenyl p-(5-amidino-2-indolyl)phenyl ether | Hypothetical |

Registry Identifiers

The absence of a dedicated CAS number for the 5-carboximidamide isomer highlights the need for further characterization in public databases.

Molecular Formula and Weight Calculations

The molecular formula and weight are critical for stoichiometric analyses and spectral interpretation.

Molecular Formula

C₂₂H₁₉N₅O

- Elemental Composition :

- Carbon (C): 22 atoms

- Hydrogen (H): 19 atoms

- Nitrogen (N): 5 atoms

- Oxygen (O): 1 atom

Molecular Weight

| Calculation Method | Value (g/mol) |

|---|---|

| Average Mass | 369.42 |

| Monoisotopic Mass | 369.159 |

Derivation of Monoisotopic Mass

Using isotopic masses:

- Carbon (¹²C): 12.000000

- Hydrogen (¹H): 1.007825

- Nitrogen (¹⁴N): 14.003074

- Oxygen (¹⁶O): 15.994915

Calculation :

(22 × 12.000000) + (19 × 1.007825) + (5 × 14.003074) + (1 × 15.994915) =

264.000000 + 19.148675 + 70.015370 + 15.994915 = 369.159 g/mol .

Key Structural Metrics

| Parameter | Value |

|---|---|

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 6 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 124.76 Ų |

The compound’s high polar surface area suggests limited membrane permeability, a trait common amidine derivatives.

Properties

CAS No. |

87559-24-8 |

|---|---|

Molecular Formula |

C22H19N5O |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

2-[4-(4-carbamimidoylphenoxy)phenyl]-1H-indole-5-carboximidamide |

InChI |

InChI=1S/C22H19N5O/c23-21(24)14-3-8-18(9-4-14)28-17-6-1-13(2-7-17)20-12-16-11-15(22(25)26)5-10-19(16)27-20/h1-12,27H,(H3,23,24)(H3,25,26) |

InChI Key |

KMHDWPRFAZGODI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)C(=N)N)OC4=CC=C(C=C4)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the indole core with appropriate substitution at the 5-position.

- Introduction of the carboximidamide group at the 5-position of the indole ring.

- Attachment of the 2-position substituent, which is a biphenyl ether bearing an aminoiminomethyl group.

This requires a combination of:

- Functional group transformations (e.g., ester to amidine conversion).

- Aromatic substitution and coupling reactions.

- Protection/deprotection steps to manage reactive groups.

Stepwise Preparation Approach

Synthesis of Indole-5-carboximidamide Core

- Starting from indole-5-carboxylic acid or its derivatives, the carboxylic acid is converted to the corresponding ester (e.g., methyl or ethyl ester) under acidic conditions in methanol.

- The ester is then transformed into the carbohydrazide by reaction with hydrazine hydrate in ethanol, yielding indole-5-carbohydrazide intermediates.

- The carbohydrazide is further converted to the carboximidamide group by reaction with reagents such as amidine precursors or by direct amidination methods, often involving ammonium salts or amidine reagents under controlled conditions.

Preparation of the 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl) Substituent

- The biphenyl ether moiety is synthesized by nucleophilic aromatic substitution or Ullmann-type coupling between 4-hydroxyphenyl derivatives and 4-halophenyl compounds.

- The aminoiminomethyl group (guanidine-like functionality) is introduced by converting a corresponding aldehyde or nitrile precursor on the phenyl ring to the amidine or aminoiminomethyl group using reagents such as aminoguanidine or by Pinner reaction conditions.

Final Coupling

Representative Synthetic Scheme (Summary Table)

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Indole-5-carboxylic acid | MeOH, H2SO4 (acidic esterification) | Methyl indole-5-carboxylate | High yield, mild conditions |

| 2 | Methyl indole-5-carboxylate | Hydrazine hydrate, EtOH, reflux | Indole-5-carbohydrazide | Good yield, 70-90% |

| 3 | 4-Hydroxybenzaldehyde + propargyl bromide | K2CO3, DMF, RT | 4-(Prop-2-ynyloxy)benzaldehyde | Moderate to good yield |

| 4 | 4-(Prop-2-ynyloxy)benzaldehyde | Aminoguanidine or amidine reagent | 4-(Aminoiminomethyl)phenoxy derivative | Conversion to amidine group |

| 5 | Indole-5-carbohydrazide + biphenyl ether derivative | Cross-coupling (Pd catalyst, base, solvent) | Target compound: 1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- | Purification by chromatography |

Detailed Research Findings

- Hydrazide Formation: The conversion of esters to carbohydrazides is a well-established method, typically performed under reflux in ethanol with hydrazine hydrate, yielding high purity intermediates suitable for further functionalization.

- Aminoiminomethyl Group Introduction: The aminoiminomethyl (guanidine-like) group is introduced via reaction of aldehyde or nitrile precursors with aminoguanidine or related reagents, often under mild acidic or neutral conditions to avoid decomposition.

- Coupling Reactions: Palladium-catalyzed cross-coupling reactions are preferred for attaching the biphenyl ether substituent to the indole core at the 2-position, providing regioselectivity and good yields.

- Purification and Characterization: Final compounds are purified by recrystallization or column chromatography. Characterization includes melting point determination, NMR spectroscopy (1H, 13C), and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions / Values |

|---|---|

| Esterification solvent | Methanol with sulfuric acid |

| Hydrazide formation solvent | Ethanol |

| Hydrazide formation temp | Reflux (~78 °C) |

| Aminoiminomethyl introduction | Aminoguanidine, mild acidic or neutral pH |

| Coupling catalyst | Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands |

| Coupling solvent | DMF, toluene, or dioxane |

| Purification | Silica gel chromatography, recrystallization |

| Typical yields | 60-90% per step |

Chemical Reactions Analysis

Types of Reactions: 1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Several studies have demonstrated that derivatives of indole compounds exhibit potent anticancer properties. For instance, the compound's analogs have shown significant cytotoxicity against various human cancer cell lines such as A-549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer) with IC50 values ranging from 6.49 µM to 33.69 µM .

- A recent study evaluated a series of substituted indoles, including the target compound, revealing that specific modifications can enhance their selectivity and potency against tumor cells .

-

Antimicrobial Activity

- The compound has also been assessed for its antimicrobial properties. It demonstrated activity against multidrug-resistant bacterial strains, including Acinetobacter baumannii and Klebsiella pneumoniae, with minimum inhibitory concentrations (MIC) below 100 μg/ml . This suggests its potential as a lead compound in developing new antibiotics.

-

Inhibition of Kinases

- Recent research has focused on the inhibition of specific kinases associated with cancer progression. The compound has been identified as a promising candidate for Haspin kinase inhibition, showing improved efficacy when combined with established chemotherapeutics like paclitaxel . This dual-action mechanism could enhance therapeutic outcomes in cancer treatment.

Biochemical Research Applications

- Enzyme Inhibition Studies

-

Drug Design and Development

- The unique structural features of 1H-Indole-5-carboximidamide make it an excellent scaffold for drug design. Its derivatives are being explored for their potential in treating various diseases beyond cancer, including neurodegenerative disorders due to their ability to cross the blood-brain barrier .

Case Studies

Mechanism of Action

The mechanism of action of 1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Substituents influence solubility and bioavailability. Hydrophilic groups (e.g., hydroxyl in ) enhance water solubility, while aromatic systems (e.g., phenoxy in the target compound) improve binding via π-π stacking .

- High thermal stability (>300°C) is common across analogs, attributed to rigid aromatic frameworks and strong intermolecular hydrogen bonding .

TMPRSS2 Inhibition

The target compound’s aminoiminomethyl group is hypothesized to interact with TMPRSS2’s catalytic triad (His296, Asp345, Ser441) through hydrogen bonding, similar to L4 (50 K) . Molecular docking studies suggest:

- DB 1478 : Binds to TMPRSS2’s S1 pocket via furan-oxygen interactions with Gly464 and Ser441 .

- L4 (50 K) : Forms hydrogen bonds with Ser441 and Val280, with hydrophobic interactions stabilizing the cyclohexyl group .

- Target Compound: Predicted to engage in dual hydrogen bonding with Asp345 and Ser441, while its biphenoxy group occupies the hydrophobic S4 pocket .

Comparison of Inhibitory Potency

While quantitative IC₅₀ data are unavailable for the target compound, analogs like DB 1478 and L4 demonstrate low micromolar inhibition of TMPRSS2 in computational models . The target compound’s extended aromatic system may enhance affinity but reduce membrane permeability compared to smaller analogs like L4 .

Physicochemical Properties

Key Observations :

Biological Activity

1H-Indole-5-carboximidamide, 2-(4-(4-(aminoiminomethyl)phenoxy)phenyl)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features an indole core structure, which is known for its role in various biological processes. The presence of the carboximidamide functional group enhances its interaction with biological targets, making it a candidate for further study in pharmacology.

Target Enzymes

The primary target of 1H-Indole-5-carboximidamide is Trypsin-1 , an enzyme involved in protein digestion. Additionally, indole derivatives are known to interact with multiple receptors and enzymes, influencing various biochemical pathways.

Biochemical Pathways

Indole derivatives exhibit a wide range of biological activities, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These activities are attributed to their ability to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, they can inhibit quorum sensing in bacterial pathogens, thereby reducing virulence and biofilm formation.

Biological Activity Data

Recent studies have demonstrated the efficacy of this compound in various biological assays. Below is a summary table of key findings related to its biological activity:

Case Studies

- Anticancer Activity : A study evaluated several indole derivatives, including 1H-Indole-5-carboximidamide, for their antiproliferative effects against breast cancer cell lines. The results showed that compounds with similar structures exhibited significant growth inhibition (GI50 values ranging from 0.95 µM to 1.50 µM), indicating potential for development as anticancer agents .

- Antimicrobial Effects : Research has indicated that indole derivatives can inhibit biofilm formation in bacteria through interference with their quorum sensing mechanisms. This suggests that 1H-Indole-5-carboximidamide may serve as a lead compound for developing new antimicrobial therapies.

- Diabetes Management : The compound has been investigated for its potential role in managing diabetes by influencing metabolic pathways related to glucose regulation .

Q & A

Q. What are the standard synthetic routes for preparing 1H-Indole-5-carboximidamide derivatives, and how can reaction conditions be optimized?

The synthesis typically involves multi-step condensation and cyclization reactions. For example, indole derivatives can be synthesized via refluxing intermediates in acetic acid with sodium acetate, followed by purification through recrystallization (e.g., DMF/acetic acid mixtures) . Optimization requires monitoring reaction kinetics, adjusting stoichiometry of reagents (e.g., sodium acetate as a catalyst), and controlling reflux duration (3–5 hours) to maximize yield. Analytical methods like NMR and HRMS are critical for verifying structural integrity .

Q. How do substituents on the phenyl and indole rings influence the compound’s solubility and stability?

Substituents like hydroxyl, methoxy, or halogen groups (e.g., 4-fluorophenyl in ) significantly alter solubility in polar solvents (e.g., aqueous ethanol) and thermal stability. For instance, electron-withdrawing groups (e.g., nitro) reduce solubility but enhance thermal stability (melting points >190°C observed in derivatives) . Stability testing under varying pH and temperature conditions is recommended, with storage at 2–8°C for long-term preservation .

Q. What spectroscopic techniques are most reliable for characterizing this compound’s purity and structure?

- 1H/13C NMR : Identifies hydrogen/carbon environments (e.g., indole NH protons at δ 10–12 ppm) and substituent effects .

- HRMS : Confirms molecular ion peaks ([M+H]+) with precision <5 ppm error .

- HPLC-PDA : Assesses purity (>95% achievable via gradient elution) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets like kinases or Bcl-2/Mcl-1 proteins?

Molecular docking (e.g., AutoDock Vina) and MD simulations are used to model interactions with targets. For example, indole derivatives with 4-chlorobenzoyl groups ( ) show high affinity for Bcl-2/Mcl-1 due to hydrophobic interactions in the BH3 domain. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding constants (Kd) .

Q. What strategies mitigate off-target effects when evaluating this compound’s anticancer activity?

- Selectivity screening : Test against isoform-specific kinases (e.g., Flt3 vs. Akt) using competitive ATP-binding assays .

- Structural analogs : Modify substituents (e.g., replacing 4-nitrophenyl with pyridinyl groups) to reduce cross-reactivity. highlights analogs with <10% inhibition of non-target kinases at 1 µM .

Q. How should researchers address contradictions in bioactivity data across different cell lines?

- Mechanistic studies : Use RNA-seq or proteomics to identify pathway-specific responses (e.g., apoptosis vs. autophagy).

- Dose-response validation : Reproduce assays in triplicate with standardized cell lines (e.g., MCF-7 vs. HEK293) to rule out cell-type-specific artifacts .

Methodological Guidance

Q. Designing dose-response experiments for toxicity profiling

Q. Scaling up synthesis for in vivo studies

- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradients) for gram-scale batches.

- Yield optimization : Increase equivalents of sodium acetate (1.2–1.5 eq) and extend reflux time to 6 hours .

Critical Analysis of Contradictory Data

Discrepancies in reported IC50 values (e.g., 0.8 µM vs. 1.2 µM for similar derivatives) may arise from:

- Assay conditions : Serum concentration in media (e.g., 10% FBS reduces free compound availability).

- Batch variability : Recrystallization purity differences (85% vs. 95%) .

- Target redundancy : Overlapping inhibition of parallel pathways (e.g., PI3K/Akt vs. MAPK) .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.